molecular formula C15H16N2O2 B577697 tert-Butyl 5-(cyanomethyl)-1H-indole-1-carboxylate CAS No. 1255098-95-3

tert-Butyl 5-(cyanomethyl)-1H-indole-1-carboxylate

Cat. No.: B577697
CAS No.: 1255098-95-3
M. Wt: 256.305
InChI Key: LJTHRZHFRDECHG-UHFFFAOYSA-N
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Description

Tert-Butyl 5-(cyanomethyl)-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-(cyanomethyl)-1H-indole-1-carboxylate typically involves the introduction of the tert-butoxycarbonyl (Boc) group into the indole structure. One common method involves the reaction of 5-(cyanomethyl)-1H-indole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 5-(cyanomethyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-Butyl 5-(cyanomethyl)-1H-indole-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(cyanomethyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
  • tert-Butyl 5-(cyanomethyl)-1H-indole-1-carboxylate

Uniqueness

This compound is unique due to its specific structural features, such as the presence of the cyanomethyl group and the tert-butoxycarbonyl protecting group. These features confer distinct reactivity and stability, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 5-(cyanomethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-15(2,3)19-14(18)17-9-7-12-10-11(6-8-16)4-5-13(12)17/h4-5,7,9-10H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTHRZHFRDECHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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